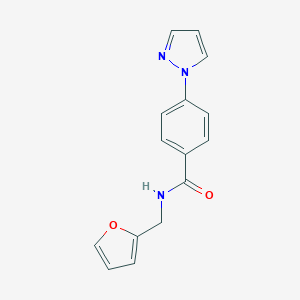![molecular formula C19H25N3O4 B230143 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as SNAP-7941, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane selectively binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is believed to be responsible for the therapeutic effects of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in various neurological disorders.
Biochemical and Physiological Effects:
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, a brain region involved in the regulation of movement and reward. It has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of attention and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in lab experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in specific brain regions, which can be useful for studying the role of dopamine in various neurological disorders. However, one of the limitations of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
Zukünftige Richtungen
There are a number of future directions for research on 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the potential therapeutic applications of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in the treatment of various neurological disorders. Finally, the development of new methods for delivering 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane to specific brain regions could also be an area of future research.
Synthesemethoden
The synthesis of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 1-azepanecarboxylic acid with 1-(2-nitrophenyl) piperidin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Eigenschaften
Produktname |
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molekularformel |
C19H25N3O4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(2-nitrobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25N3O4/c23-18(20-11-5-1-2-6-12-20)15-8-7-13-21(14-15)19(24)16-9-3-4-10-17(16)22(25)26/h3-4,9-10,15H,1-2,5-8,11-14H2 |
InChI-Schlüssel |
JSVAKABNKQIUQO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Löslichkeit |
53 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)